molecular formula C9H10INO B12849504 1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one

1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one

Cat. No.: B12849504
M. Wt: 275.09 g/mol
InChI Key: QORBOPCWXMZWIB-UHFFFAOYSA-N
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Description

1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10INO It is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one typically involves the iodination of a precursor compound followed by the introduction of the amino and ethanone groups. One common method involves the iodination of 2-methylphenyl ethanone, followed by nitration and reduction to introduce the amino group. The reaction conditions often include the use of iodine and a suitable oxidizing agent for iodination, followed by nitration using nitric acid and sulfuric acid, and reduction using a reducing agent such as tin(II) chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Compounds with substituted functional groups in place of the iodine atom.

Scientific Research Applications

1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one: Similar structure but with different positions of the amino and methyl groups.

    2-Iodo-1-(4-methylphenyl)ethanone: Lacks the amino group but has a similar core structure.

    2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride: Contains a similar ethanone group but with different substituents.

Uniqueness

1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity. The presence of both an amino group and an iodine atom on the phenyl ring provides opportunities for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

1-(4-amino-5-iodo-2-methylphenyl)ethanone

InChI

InChI=1S/C9H10INO/c1-5-3-9(11)8(10)4-7(5)6(2)12/h3-4H,11H2,1-2H3

InChI Key

QORBOPCWXMZWIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)I)N

Origin of Product

United States

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